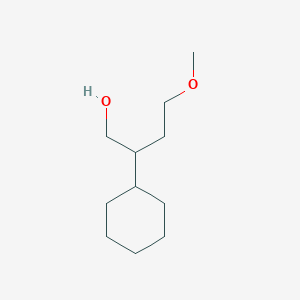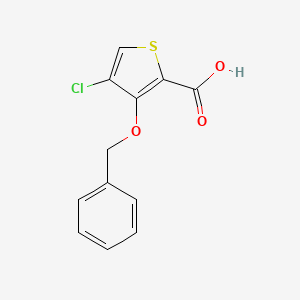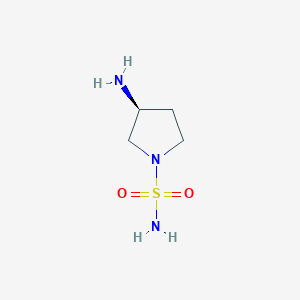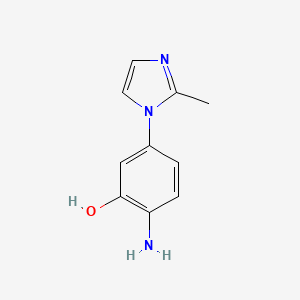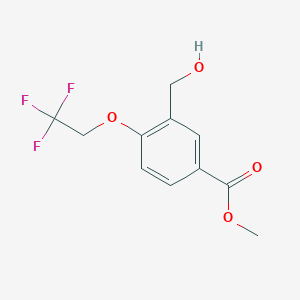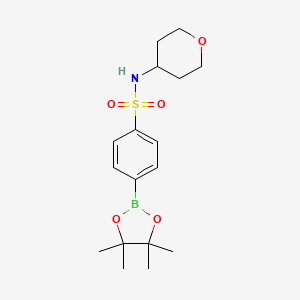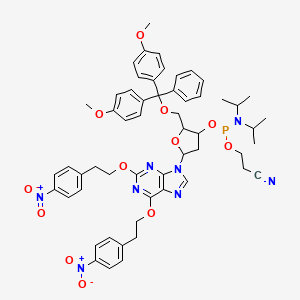
2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-クロロ-10-(2-(ジエチルアミノ)エチル)アクリジン-9(10H)-オン塩酸塩は、アクリジンファミリーに属する合成有機化合物です。アクリジンは、医薬品化学や材料科学など、さまざまな分野で多様な生物学的活性と応用で知られています。
2. 製法
合成経路と反応条件
2-クロロ-10-(2-(ジエチルアミノ)エチル)アクリジン-9(10H)-オン塩酸塩の合成は、通常、以下の手順が含まれます。
出発物質: 合成は、2-クロロアクリジンやジエチルアミノエチルクロリドなどの適切な出発物質の選択から始まります。
反応条件: 反応は、エタノールやメタノールなどの溶媒の使用を含む、制御された条件下で行われます。反応混合物を加熱して、目的の生成物の形成を促進します。
精製: 反応が完了したら、再結晶やクロマトグラフィーなどの技術を使用して、生成物を精製して純粋な化合物を得ます。
工業的製造方法
工業的な環境では、2-クロロ-10-(2-(ジエチルアミノ)エチル)アクリジン-9(10H)-オン塩酸塩の製造には、一貫性と効率性を確保するために、大規模な反応器と自動化されたプロセスが使用される場合があります。高性能液体クロマトグラフィー(HPLC)などの高度な精製技術を使用することが一般的です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacridine and diethylaminoethyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.
化学反応の分析
反応の種類
2-クロロ-10-(2-(ジエチルアミノ)エチル)アクリジン-9(10H)-オン塩酸塩は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するN-オキシドまたは他の酸化された誘導体を形成するように酸化することができます。
還元: 還元反応は、還元されたアクリジン誘導体の形成につながる可能性があります。
置換: 化合物中のクロロ基は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤を置換反応に使用することができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってN-オキシドが得られる一方、置換反応によってさまざまな置換されたアクリジン誘導体が生成される可能性があります。
4. 科学研究への応用
2-クロロ-10-(2-(ジエチルアミノ)エチル)アクリジン-9(10H)-オン塩酸塩には、次のようないくつかの科学研究への応用があります。
医薬品化学: この化合物は、DNAにインターカレーションしてトポイソメラーゼ酵素を阻害する能力があるため、抗がん剤としての可能性が研究されています。
生物学的研究: 細胞プロセスや相互作用を研究するための生物学的アッセイにおける蛍光プローブとして使用されます。
材料科学: この化合物の独特の特性により、有機電子材料やセンサーの開発に適しています。
科学的研究の応用
2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Biological Research: It is used as a fluorescent probe in biological assays to study cellular processes and interactions.
Material Science: The compound’s unique properties make it suitable for use in the development of organic electronic materials and sensors.
作用機序
2-クロロ-10-(2-(ジエチルアミノ)エチル)アクリジン-9(10H)-オン塩酸塩の作用機序は、DNAとの相互作用を伴います。この化合物はDNA二重らせんにインターカレーションし、DNAの正常な機能を妨げ、トポイソメラーゼ酵素の活性を阻害します。これにより、DNA複製と転写が阻害され、最終的に細胞死につながります。分子標的は、DNAとトポイソメラーゼ酵素であり、細胞プロセスに不可欠です。
6. 類似の化合物との比較
類似の化合物
アクリジンオレンジ: 蛍光染料として、および生物学的研究で使用されるよく知られたアクリジン誘導体です。
プロフラビン: 抗菌作用があり、創傷治療に用いられるもう1つのアクリジン誘導体です。
アムサクリン: DNAにインターカレーションしてトポイソメラーゼ酵素を阻害する抗がん剤です。
独自性
2-クロロ-10-(2-(ジエチルアミノ)エチル)アクリジン-9(10H)-オン塩酸塩は、独特の化学構造により、明確な特性と用途を備えているため、独特です。DNAにインターカレーションしてトポイソメラーゼ酵素を阻害する能力は、医薬品化学と生物学的研究において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological research.
Proflavine: Another acridine derivative with antimicrobial properties and applications in wound treatment.
Amsacrine: An anticancer agent that also intercalates into DNA and inhibits topoisomerase enzymes.
Uniqueness
2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and applications. Its ability to intercalate into DNA and inhibit topoisomerase enzymes makes it a valuable compound in medicinal chemistry and biological research.
特性
分子式 |
C19H22Cl2N2O |
|---|---|
分子量 |
365.3 g/mol |
IUPAC名 |
2-chloro-10-[2-(diethylamino)ethyl]acridin-9-one;hydrochloride |
InChI |
InChI=1S/C19H21ClN2O.ClH/c1-3-21(4-2)11-12-22-17-8-6-5-7-15(17)19(23)16-13-14(20)9-10-18(16)22;/h5-10,13H,3-4,11-12H2,1-2H3;1H |
InChIキー |
GHVZXJMUNDYJBR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C31.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




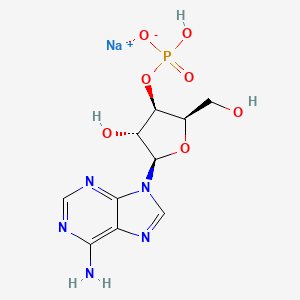
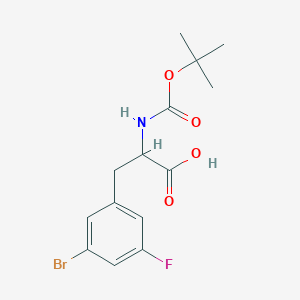
![[[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12075146.png)
